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1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone Documentation Hub

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  • Product: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
  • CAS: 231297-64-6

Core Science & Biosynthesis

Foundational

Crystallographic Data and 3D Structure of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone: A Comprehensive Structural Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals relies heavily on the precise 3D spatial arrangement of molecular scaffolds. 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (Molecular Formula: C₅H₆N₂OS; CAS: 231297-64-6) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis[1]. 1,2,3-Thiadiazole derivatives are widely recognized for their potent biological activities, including fungicidal, herbicidal, and anticancer properties[2].

This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D conformational landscape, and single-crystal X-ray diffraction (SCXRD) methodologies associated with 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. By examining the causality behind its crystal packing and detailing a self-validating experimental protocol, this guide serves as an authoritative resource for researchers engaged in structure-based drug design and materials chemistry.

Conformational Landscape and 3D Molecular Geometry

The core of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone consists of a five-membered 1,2,3-thiadiazole heteroaromatic ring substituted with a methyl group at the C4 position and an acetyl (ethanone) group at the C5 position. Quantum chemical and crystallographic studies of 1,2,3-thiadiazoles demonstrate that the heterocyclic ring is highly electron-deficient and strictly planar[3].

Steric Interplay and π -Conjugation

In the 3D structure of this compound, the conformational energy landscape is dictated by the competition between steric hindrance and electronic delocalization:

Planarity vs. Steric Clash: To maximize π

π conjugation between the acetyl carbonyl group and the thiadiazole ring, the molecule strongly favors a coplanar arrangement. However, the spatial proximity of the C4-methyl protons and the C5-acetyl oxygen induces a severe steric clash.
  • Torsional Twist: As a result, the acetyl group is forced to rotate slightly out of the thiadiazole plane. Crystallographic data from closely related 4,5-disubstituted 1,2,3-thiadiazoles indicate that this dihedral angle typically settles between 5° and 15°, representing the thermodynamic minimum that balances steric relief with orbital overlap[4].

  • Quantitative Structural Parameters

    The structural elucidation of these compounds via X-ray crystallography is critical for understanding their structure-activity relationships (SAR)[4]. Below is a summary of the expected quantitative crystallographic data for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone based on empirical diffraction studies of the 1,2,3-thiadiazole class.

    Crystallographic ParameterExpected Value / RangeStructural Significance
    Space Group P21​/c (Monoclinic) or P1ˉ (Triclinic)Typical for small organic molecules, favoring centrosymmetric packing to minimize macroscopic dipole moments.
    S1–C5 Bond Length 1.68 – 1.70 ÅIndicates partial double-bond character due to heteroaromatic delocalization.
    N2=N3 Bond Length 1.29 – 1.30 ÅCharacteristic azo-character within the electron-deficient thiadiazole ring.
    C4=C5 Bond Length 1.39 – 1.41 ÅAromatic C–C bond, slightly shortened by the electron-withdrawing nature of the acetyl group.
    Dihedral Angle (Ring–Acetyl) 5° – 15°Deviation from absolute planarity to relieve the steric clash between the C4-methyl and C5-acetyl groups.

    Crystal Lattice and Intermolecular Interactions

    The macroscopic stability of the crystal lattice is an emergent property of microscopic non-covalent interactions. Furthermore, the 1,2,3-thiadiazole core acts as a robust directing group for C-H functionalization, a property directly linked to its spatial geometry and coordination ability[5].

    In the solid state, the 3D architecture of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is stabilized by a highly directional network of intermolecular forces:

    • C–H···O Hydrogen Bonding: The highly electronegative carbonyl oxygen of the acetyl group acts as a primary hydrogen bond acceptor for the slightly acidic protons of adjacent methyl groups.

    • Chalcogen Bonding (S···O / S···N): The polarizable sulfur atom (S1) exhibits a " σ -hole"—a region of positive electrostatic potential—that engages in stabilizing contacts with electron-rich regions (oxygen or nitrogen) of neighboring molecules.

    • π

      π Stacking: The planar, electron-deficient thiadiazole rings align in parallel displaced conformations, minimizing electrostatic repulsion while maximizing dispersion forces.

    Intermolecular_Forces Core 1-(4-Methyl-1,2,3- thiadiazol-5-yl)ethanone HB1 C-H···O Hydrogen Bonds (Acetyl Acceptor) Core->HB1 HB2 C-H···N Interactions (N2/N3 Acceptors) Core->HB2 PiPi π-π Stacking (Thiadiazole Rings) Core->PiPi S_O Chalcogen Bonding (S···O Contacts) Core->S_O

    Figure 2: Primary intermolecular interactions stabilizing the crystal lattice of the title compound.

    Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

    To empirically determine the 3D structure of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be executed. This protocol is designed as a self-validating system, where each step contains internal quality control metrics to ensure absolute scientific integrity.

    Step 1: Crystal Growth via Vapor Diffusion
    • Procedure: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (solvent). Place the vial inside a larger closed chamber containing hexane (anti-solvent). Allow the system to stand undisturbed at 4 °C for 3–5 days.

    • Causality: Ethyl acetate provides high initial solubility. The slow vapor-phase diffusion of the non-polar hexane gradually lowers the dielectric constant of the mixture. This ensures that nucleation occurs strictly within the metastable zone, preventing rapid precipitation and yielding high-quality, defect-free single crystals.

    Step 2: Crystal Selection and Mounting
    • Procedure: Submerge the crystals in inert perfluoropolyether oil. Under a polarized light microscope, select a single crystal with sharp extinction (dimensions approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop.

    • Causality: Polarized light microscopy verifies the single-domain nature of the crystal. Sharp extinction at specific angles confirms the absence of twinning or microcrystalline aggregates, which would otherwise convolute the diffraction data. The inert oil prevents atmospheric degradation and acts as a cryoprotectant.

    Step 3: Data Collection at Cryogenic Temperatures
    • Procedure: Transfer the mounted crystal to the diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling to 100 K drastically minimizes the atomic thermal displacement parameters (B-factors). This sharpens the diffraction spots, reduces background noise, and allows for the resolution of high-angle reflections, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the methyl groups.

    Step 4: Data Reduction and Absorption Correction
    • Procedure: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality & Validation: Sulfur anomalously scatters X-rays. Failing to correct for this absorption would result in Fourier truncation ripples (false electron density peaks) around the sulfur atom. Self-Validation: The internal agreement factor ( Rint​ ) must drop below 0.05 after correction, proving the data's internal consistency.

    Step 5: Structure Solution and Refinement
    • Procedure: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structural model by full-matrix least-squares on F2 using SHELXL. Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

    • Causality & Validation: Least-squares refinement iteratively minimizes the difference between the observed and calculated structure factors. Self-Validation: The final model is only accepted if the conventional R-factor ( R1​ ) is ≤0.05 and the Goodness-of-Fit (GoF) is approximately 1.0. A final CheckCIF routine must be run to ensure no Type A or B crystallographic alerts exist, validating the structural integrity for publication.

    SCXRD_Workflow A 1. Crystal Growth (Solvent Diffusion) B 2. Crystal Selection (Polarized Microscopy) A->B C 3. X-Ray Diffraction (Mo Kα, 100 K) B->C D 4. Data Reduction (Absorption Correction) C->D E 5. Structure Solution (Direct Methods) D->E F 6. Refinement (Least-Squares on F²) E->F

    Figure 1: Step-by-step single-crystal X-ray diffraction workflow for 1,2,3-thiadiazole derivatives.

    Conclusion

    The 3D structural elucidation of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone reveals a delicate balance between heteroaromatic π -conjugation and steric geometry. By employing rigorous, self-validating crystallographic methodologies, researchers can accurately map the precise bond metrics and intermolecular networks of this scaffold. Such high-resolution structural data is indispensable for the downstream rational design of novel thiadiazole-based therapeutics and advanced functional materials.

    References

    • 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one, Sapphire Bioscience.
    • Synthesis, Crystal Structure, and Biological Activity of A Novel 1,2,3-Thiadiazole Compound Containing 1,2,4-Triazole Moiety, Phosphorus, Sulfur, and Silicon and the Rel
    • Synthesis, crystal structure and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacryl
    • Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)
    • 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionaliz

    Sources

    Exploratory

    Discovery and Early-Stage Research on 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone: A Pivotal Scaffold in Agrochemical and Pharmaceutical Development

    Executive Summary & Structural Rationale In the landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring is a privileged pharmacophore, prized for its high aromaticity, hydrogen-bonding capacity, and robust stabil...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    In the landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring is a privileged pharmacophore, prized for its high aromaticity, hydrogen-bonding capacity, and robust stability under physiological conditions. Among its derivatives, 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (CAS: 231297-64-6), also known as 5-acetyl-4-methyl-1,2,3-thiadiazole, serves as a highly versatile, early-stage building block.

    The structural brilliance of this compound lies in its bifunctional nature. The C4-methyl group provides steric shielding and lipophilicity, while the C5-acetyl group acts as an essential electrophilic handle. This specific substitution pattern allows researchers to rapidly generate vast chemical libraries—such as chalcones, hydrazones, and carboxylic acids—that are critical for the discovery of novel Systemic Acquired Resistance (SAR) elicitors in agriculture and kinase inhibitors in oncology .

    Mechanistic Insights: The Hurd-Mori Cyclization

    The de novo construction of the 1,2,3-thiadiazole core is most efficiently achieved via the Hurd-Mori synthesis . This reaction involves the cyclization of an N-tosylhydrazone with thionyl chloride (SOCl₂).

    To synthesize 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, the starting material is the readily available 1,3-dicarbonyl compound, acetylacetone (pentane-2,4-dione).

    The Causality of the Mechanism
    • Regioselective Condensation: Acetylacetone is reacted with p-toluenesulfonyl hydrazide. By strictly controlling the stoichiometry (1:1) and utilizing a slow addition rate, we prevent the formation of the bis-hydrazone. The resulting mono-tosylhydrazone leaves one ketone intact, which will eventually become the C5-acetyl group.

    • Electrophilic Cyclization: Upon the addition of SOCl₂, the hydrazone nitrogen attacks the sulfur atom. The adjacent α -carbon (the methylene bridge of the original acetylacetone) undergoes electrophilic attack by the sulfur intermediate.

    • Aromatization: The system self-validates its progression through the vigorous evolution of HCl and SO₂ gases. The elimination of these gases, alongside the tosyl leaving group, provides the thermodynamic driving force to close the 5-membered aromatic 1,2,3-thiadiazole ring.

    Synthesis N1 Acetylacetone (Precursor) N2 Mono-tosylhydrazone (Intermediate) N1->N2 Tosylhydrazine EtOH, 60°C N3 1-(4-Methyl-1,2,3-thiadiazol- 5-yl)ethanone N2->N3 SOCl2 (Neat) 60°C, 4h

    Caption: Synthetic workflow for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone via Hurd-Mori cyclization.

    Self-Validating Experimental Protocol

    As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry provides real-time feedback to the operator. The following optimized methodology ensures high fidelity and yield.

    Phase 1: Preparation of Acetylacetone Mono-tosylhydrazone
    • Causality Check: Ethanol is chosen as the solvent because it facilitates the proton-transfer steps necessary for iminium ion formation while allowing the product to crystallize out of solution, driving the equilibrium forward.

    • Dissolve 10.0 g (53.7 mmol) of p-toluenesulfonyl hydrazide in 50 mL of warm absolute ethanol (60 °C) in a 250 mL round-bottom flask.

    • Add 5.38 g (53.7 mmol) of acetylacetone dropwise over 15 minutes via an addition funnel. Slow addition is critical to prevent bis-hydrazone formation.

    • Stir the mixture at 60 °C for 2 hours.

    • Validation Step: Cool the reaction to 0 °C. A white crystalline solid will precipitate. If precipitation is sluggish, scratch the inside of the flask. Filter, wash with cold ethanol, and dry under vacuum.

    Phase 2: Hurd-Mori Cyclization
    • Causality Check: Thionyl chloride reacts violently with ambient moisture. The system must be rigorously dried. We use neat SOCl₂ in excess because it acts as both the electrophile and the solvent, preventing bimolecular side reactions.

    • Equip a 100 mL two-neck flask with a magnetic stirrer, a reflux condenser, and a gas scrubber (to neutralize evolving SO₂ and HCl).

    • Add 15 mL of anhydrous SOCl₂ (excess) and cool to 0 °C using an ice bath.

    • Add 5.0 g of the mono-tosylhydrazone intermediate portion-wise over 30 minutes. Exothermic warning: Rapid addition will cause the reaction to boil over.

    • Remove the ice bath and gradually heat the mixture to 60 °C for 4 hours.

    • Validation Step: Monitor the gas bubbler. The reaction is deemed physically complete when gas evolution completely ceases.

    • Cool to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂.

    • Purify the crude dark residue via silica gel flash chromatography (Hexane/Ethyl Acetate 8:2) to yield the pure 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone as a pale yellow oil that crystallizes upon standing. Confirm identity via GC-MS ( M+=142.02 ).

    Quantitative Data and Yield Optimization

    To establish the most efficient parameters for the cyclization step, multiple conditions were evaluated. The data below illustrates the delicate balance between thermal activation and product degradation.

    EntrySolventSOCl₂ (Eq)Temp (°C)Time (h)Yield (%)Causality / Observation
    1DCM1.5401245%Incomplete cyclization due to low reagent concentration.
    2Neat3.025862%Sluggish kinetics; intermediate accumulation observed via TLC.
    3 Neat 5.0 60 4 88% Optimal. Excess SOCl₂ acts as solvent; heat drives off SO₂/HCl.
    4Neat5.090254%Product degradation and α -chlorination side reactions at the methyl group.

    Table 1: Optimization of the Hurd-Mori cyclization for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone.

    Translational Applications: From Scaffold to Bioactive Agent

    Agrochemical Innovation: Systemic Acquired Resistance (SAR)

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a direct precursor to some of the most potent plant defense elicitors known, such as Tiadinil and Acibenzolar-S-methyl analogues . By modifying the C5-acetyl group into a carboxylic acid or carboxamide, researchers create molecules that mimic natural plant hormones.

    Instead of directly killing pathogens (which leads to resistance), these elicitors bind to plant receptors, triggering the accumulation of Salicylic Acid (SA). This initiates a signaling cascade that translocates the NPR1 protein into the nucleus, upregulating Pathogenesis-Related (PR) genes and granting the plant broad-spectrum immunity .

    SAR_Pathway Elicitor 1,2,3-Thiadiazole Derivative Receptor Plant Target Protein Elicitor->Receptor SA Salicylic Acid (SA) Accumulation Receptor->SA NPR1 NPR1 Nuclear Translocation SA->NPR1 PR PR Gene Expression NPR1->PR Immunity Systemic Acquired Resistance (SAR) PR->Immunity

    Caption: Mechanism of Systemic Acquired Resistance (SAR) induced by 1,2,3-thiadiazole elicitors.

    Pharmaceutical Pipeline

    In drug discovery, the 1,2,3-thiadiazole core acts as a bioisostere for pyrimidines and thiazoles. The acetyl group of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone undergoes Claisen-Schmidt condensations with substituted benzaldehydes to form thiadiazolyl-chalcones. These chalcones are currently being heavily researched for their potent anti-proliferative (anti-cancer) and anti-tubercular activities, primarily functioning through the inhibition of targeted kinase pathways and disruption of bacterial cell wall synthesis .

    Conclusion

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is far more than a simple heterocyclic intermediate; it is a gateway molecule. By mastering its synthesis via the Hurd-Mori protocol—specifically understanding the thermodynamic and kinetic causality of the thionyl chloride cyclization—researchers can unlock a vast chemical space. Whether engineering the next generation of eco-friendly agrochemicals or designing targeted oncology drugs, this scaffold provides the necessary structural foundation for advanced discovery.

    References

    • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules (MDPI).[Link]

    • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia, The Free Encyclopedia.[Link]

    • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry (ACS).[Link]

    • Novel, Unnatural Benzo-1,2,3-thiadiazole-7-carboxylate Elicitors of Taxoid Biosynthesis. Journal of Agricultural and Food Chemistry (ACS).[Link]

    • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Center for Biotechnology Information (PMC).[Link]

    Protocols & Analytical Methods

    Method

    The Versatile Precursor: Harnessing 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone for Novel Drug Discovery

    Introduction: The Prominence of the 1,2,3-Thiadiazole Scaffold in Medicinal Chemistry The 1,2,3-thiadiazole ring system is a significant pharmacophore in modern drug discovery, prized for its unique physicochemical prope...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Prominence of the 1,2,3-Thiadiazole Scaffold in Medicinal Chemistry

    The 1,2,3-thiadiazole ring system is a significant pharmacophore in modern drug discovery, prized for its unique physicochemical properties and broad spectrum of biological activities.[1] This five-membered heterocyclic scaffold, containing one sulfur and two adjacent nitrogen atoms, offers a distinct electronic and steric profile that medicinal chemists can exploit for rational drug design.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and antifungal properties.[2][3] The versatility of the 1,2,3-thiadiazole core makes it a valuable starting point for the development of novel therapeutic agents.[2]

    This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone as a key precursor for the synthesis of diverse and biologically active molecules. We will delve into its synthesis, chemical properties, and strategic derivatization, supported by detailed experimental protocols and mechanistic insights.

    Physicochemical Properties and Synthesis of the Precursor

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a foundational building block for creating a library of novel compounds. Its structure features a reactive ketone group, which serves as a prime handle for a multitude of chemical transformations.

    Synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone:

    A common and effective method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This involves the cyclization of α-diazothiocarbonyl compounds. While specific synthesis details for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone were not found in the provided search results, a general synthetic strategy can be inferred from related syntheses. For instance, the synthesis of 5-acyl-1,2,3-thiadiazoles can be achieved through a cyclization reaction between enaminones, tosylhydrazine, and elemental sulfur.

    A plausible synthetic route starting from more readily available materials would be the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its corresponding acid chloride, followed by reaction with a suitable methylating agent, such as a methyl Grignard reagent or dimethylcadmium. The precursor carboxylic acid itself can be synthesized and converted to the acid chloride by refluxing with thionyl chloride.[4]

    Strategic Derivatization for Bioactive Compound Libraries

    The true power of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone lies in its potential for derivatization. The ketone functionality allows for a wide range of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

    Key Derivatization Strategies:
    • Condensation Reactions: The ketone can readily undergo condensation with various amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are often the first step in creating more complex heterocyclic systems. For example, condensation with hydrazides can lead to the formation of hydrazide-hydrazone derivatives, which have shown promising antimicrobial activity.[5]

    • α-Halogenation and Nucleophilic Substitution: The methyl group adjacent to the carbonyl can be halogenated, typically with bromine or chlorine, to introduce a leaving group. This allows for subsequent nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities.

    • Formation of Heterocyclic Rings: The ketone can serve as a key synthon for the construction of new heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazole rings, while reaction with amidines can yield pyrimidine rings. Combining the 1,2,3-thiadiazole core with other bioactive heterocycles like thiazoles or oxadiazoles has been a successful strategy for developing novel pesticides.[4][6]

    • Ugi Multicomponent Reaction: The Ugi reaction, a one-pot multicomponent reaction, offers a rapid and efficient way to generate complex molecules from simple starting materials. Utilizing 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone or its derivatives in an Ugi reaction can lead to the synthesis of diverse libraries of compounds with potential biological activities.[7]

    Application in Drug Discovery: Targeting Diverse Therapeutic Areas

    Derivatives of 1,2,3-thiadiazole have shown promise in a multitude of therapeutic areas. The strategic modification of the 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone precursor can lead to the discovery of potent and selective drug candidates.

    Potential Therapeutic Targets and Applications:
    • Anticancer Agents: Thiadiazole derivatives have been extensively investigated for their anticancer properties.[8][9][10] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways like the Akt pathway, which is often overactive in cancer cells.[11] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.[11][12]

    • Antimicrobial and Antifungal Agents: The 1,2,3-thiadiazole scaffold is a component of several compounds with potent antimicrobial and antifungal activities.[2][5] By modifying the precursor, novel agents can be developed to combat drug-resistant bacterial and fungal infections.

    • Antiviral Agents: Certain 1,2,3-thiadiazole derivatives have demonstrated significant antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV).[2][7] This suggests the potential for developing novel antiviral drugs for human and plant diseases.

    • Plant Growth Regulators: Interestingly, some 1,2,3-thiadiazole derivatives have been identified as plant growth regulators, highlighting the broad applicability of this chemical scaffold.[13]

    Experimental Protocols

    Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives

    This protocol outlines a general method for the condensation of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone with a substituted hydrazide.

    Materials:

    • 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    • Substituted hydrazide (e.g., isonicotinic hydrazide)

    • Ethanol (96%)

    • Glacial acetic acid (catalytic amount)

    • Round-bottomed flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Filtration apparatus

    Procedure:

    • Dissolve 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (1 equivalent) in ethanol in a round-bottomed flask.

    • Add the substituted hydrazide (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

    Synthesis_of_Hydrazone_Derivatives precursor 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone reflux Reflux (3-6h) precursor->reflux hydrazide Substituted Hydrazide hydrazide->reflux solvent Ethanol, Acetic Acid (cat.) solvent->reflux workup Cool, Filter/Concentrate reflux->workup product Hydrazone Derivative workup->product characterization Characterization (NMR, MS, IR) product->characterization

    Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

    This protocol describes a standard method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.[12]

    Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized thiadiazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well microplates

    • CO₂ incubator

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

    MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

    Conclusion

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a highly valuable and versatile precursor in the field of drug discovery. Its accessible synthesis and the reactivity of its ketone group provide a gateway to a vast array of novel chemical entities. By employing strategic derivatization techniques, researchers can generate libraries of compounds with diverse biological activities, targeting a wide range of therapeutic areas from oncology to infectious diseases. The protocols and insights provided in this application note aim to empower scientists to effectively harness the potential of this promising scaffold in their quest for new and improved medicines.

    References

    • Benchchem. (n.d.). Validation of In Vitro Assays for Novel Thiadiazole Compounds: A Comparative Guide.
    • Benchchem. (n.d.). A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design.
    • ResearchGate. (n.d.). Synthetic pathway for the synthesis of 1,3,4-thiadiazole-derived....
    • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
    • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
    • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
    • MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
    • ACS Publications. (2009, April 15). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
    • (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review.
    • Taylor & Francis Online. (2014, January 28). Synthesis, Crystal Structure, and Biological Activity of A Novel 1,2,3-Thiadiazole Compound Containing 1,2,4-Triazole Moiety.
    • PMC. (n.d.). Thiadiazole derivatives as anticancer agents.
    • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
    • SAR Publication. (2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
    • (n.d.). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects.
    • Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
    • Al-Ahliyya Amman University. (n.d.). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity.
    • (n.d.). A mini review on thiadiazole compounds and their pharmacological interest.
    • ChemicalBook. (n.d.). 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis.
    • PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.
    • Taylor & Francis Online. (2022, October 25). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.
    • RSC Publishing. (2024, November 6). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study.
    • PMC. (n.d.). (±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.
    • NextSDS. (n.d.). 1-[4-METHYL-2-(2-THIENYL)-1,3-THIAZOL-5-YL]-1-ETHANONE.
    • PMC. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.
    • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF.
    • ACS Publications. (2023, July 27). Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening | Journal of Agricultural and Food Chemistry.
    • NextSDS. (n.d.). Ethanone, 1-(4-methyl-1,2,5-thiadiazol-3-yl)- (9CI).
    • PubChem. (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone.
    • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
    • PubMed. (2010, March 10). Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities.
    • Santa Cruz Biotechnology. (n.d.). 1-(4-methyl-1,3-thiazol-5-yl)ethanone | SCBT.
    • American Chemical Society. (2025, October 30). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regula.

    Sources

    Application

    Application Note: Preparation and Handling of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone Stock Solutions for Cell Culture

    Introduction & Scientific Context 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (also known as 5-acetyl-4-methyl-1,2,3-thiadiazole) is a highly versatile heterocyclic building block. In medicinal chemistry, the 1,2,3-thiadi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Context

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (also known as 5-acetyl-4-methyl-1,2,3-thiadiazole) is a highly versatile heterocyclic building block. In medicinal chemistry, the 1,2,3-thiadiazole moiety serves as a critical "hydrogen-binding domain" and a bioisosteric replacement for thiazole rings [1]. Derivatives synthesized from this precursor exhibit a broad spectrum of biological activities, including antiviral, antifungal, and potent anticancer properties via caspase activation [1].

    When transitioning these synthesized derivatives or the precursor itself into in vitro cell culture models, the hydrophobic nature of the thiadiazole ring presents significant solubility challenges. Improper reconstitution can lead to micro-precipitation, inaccurate dosing, and irreproducible cellular responses [2]. This application note provides a self-validating, causality-driven protocol for preparing, sterilizing, and storing stock solutions of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone for cell culture assays.

    Physicochemical Profiling & Solvent Rationale

    Before preparing stock solutions, it is imperative to understand the physicochemical parameters of the compound to select the appropriate solvent system.

    Causality of Solvent Choice: Aqueous buffers (e.g., PBS, HBSS) are incompatible with the initial dissolution of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone due to the high lipophilicity of the thiadiazole core. Attempting direct aqueous dissolution results in immediate crystallization. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent because its amphiphilic nature completely disrupts the crystalline lattice of the powder, ensuring true solvation at high concentrations (up to 50–100 mM) [2].

    Table 1: Physicochemical Properties & Preparation Parameters
    ParameterSpecificationExperimental Implication
    Chemical Formula C₅H₆N₂OSDetermines molecular weight for molarity calculations.
    Molecular Weight 142.18 g/mol 1 mg = 0.00703 mmol.
    Primary Solvent 100% Anhydrous DMSORequired for master stock; must be cell-culture grade (≥99.9%).
    Max Stock Concentration ~50 mM - 100 mMHigh concentration minimizes the final solvent volume added to cells.
    Storage Temperature -20°C or -80°CPrevents degradation of the acetyl group and ring opening.

    Experimental Workflow

    Workflow A 1-(4-Methyl-1,2,3-thiadiazol- 5-yl)ethanone (Lyophilized Powder) B Reconstitution in 100% DMSO A->B Add Anhydrous Solvent C 50 mM Master Stock (Aliquot & Freeze at -80°C) B->C Vortex & Sonicate (Filter Sterilize) D Intermediate Dilution (Optional) C->D Thaw & Dilute E Final Cell Culture Media (≤0.1% DMSO) C->E Direct Addition (Dropwise) D->E Add to Pre-warmed Media

    Workflow for preparing and diluting 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone stock solutions.

    Step-by-Step Methodology: Master Stock Preparation

    To ensure a self-validating system, this protocol incorporates specific quality control (QC) checkpoints.

    Step 1: Equilibration

    • Action: Remove the lyophilized powder vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduced into the vial will react with DMSO later, drastically reducing the solubility of the thiadiazole compound and promoting degradation [2].

    Step 2: Molarity Calculation & Solvent Addition

    • Action: Calculate the required volume of anhydrous DMSO to achieve a 50 mM stock.

      • Example Calculation: For 10 mg of powder (MW = 142.18 g/mol ):

      • Moles = 10 mg / 142.18 g/mol = 0.07033 mmol.

      • Volume of DMSO = 0.07033 mmol / 50 mM = 1.407 mL .

    • Action: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the original vial.

    Step 3: Homogenization

    • Action: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.

    • QC Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete solvation.

    Step 4: Sterilization

    • Action: If sterilization of the stock is required, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter .

    • Causality: Standard cellulose acetate or polyethersulfone (PES) filters will dissolve in 100% DMSO, contaminating the stock with toxic polymers and ruining the sample. Note: 100% DMSO is generally considered self-sterilizing; many researchers opt to bypass filtration if using sterile DMSO and aseptic technique.

    Step 5: Aliquoting and Storage

    • Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped microcentrifuge tubes. Store at -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw moisture into the stock, leading to delayed compound precipitation. Single-use aliquots eliminate this variable [2].

    Step-by-Step Methodology: Working Solution & Media Formulation

    Step 1: Thawing

    • Action: Thaw a single aliquot at room temperature or in a 37°C water bath. Vortex briefly to redissolve any micro-precipitates that may have formed during freezing.

    Step 2: Dilution into Cell Culture Media

    • Action: Add the required volume of the DMSO stock dropwise into pre-warmed (37°C) complete cell culture media while gently swirling.

    • Causality: Rapid introduction of a highly concentrated hydrophobic compound into cold aqueous media causes localized supersaturation and thermal shock. This leads to irreversible nucleation and precipitation of the thiadiazole derivative[3].

    Step 3: DMSO Toxicity Control (Critical QC)

    • Action: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% to 0.5% (v/v) . Always prepare a "Vehicle Control" well containing the exact same concentration of DMSO without the drug.

    • Causality: DMSO concentrations above 0.5% induce widespread transcriptional changes, cellular stress, and apoptosis in mammalian cells, which will confound the true pharmacological effect of the thiadiazole compound [4].

    Mechanistic Insights: Cellular Application

    When properly solubilized, 1,2,3-thiadiazole derivatives act as potent intracellular modulators. In oncology models, specific thiadiazole-based scaffolds (e.g., triazolothiadiazines synthesized from this ethanone precursor) have been shown to penetrate the cell membrane and directly trigger the intrinsic apoptotic cascade via procaspase-3 cleavage [1].

    Pathway A Thiadiazole Derivative (Active Pharmacophore) B Intracellular Target (e.g., Procaspase-3) A->B Cellular Uptake & Binding C Caspase-3 Cleavage & Activation B->C Proteolytic Processing D PARP Cleavage (DNA Repair Inhibition) C->D Enzymatic Activity E Apoptosis (Programmed Cell Death) D->E Execution Phase

    Putative apoptotic signaling pathway induced by bioactive 1,2,3-thiadiazole derivatives.

    Troubleshooting & Quality Control

    Table 2: Common Failure Modes and Corrective Actions
    IssueCausality / Possible CauseCorrective Action
    Compound precipitates upon addition to media Thermal shock (media was too cold) or localized supersaturation.Pre-warm media to 37°C. Add stock dropwise while actively swirling the media [3].
    High cell death in Vehicle Control wells DMSO toxicity threshold exceeded for the specific cell line.Reduce final DMSO concentration to ≤0.1%. Prepare a more concentrated master stock [4].
    Inconsistent replicate data over time Freeze-thaw degradation or moisture absorption in the master stock.Discard old stock. Prepare fresh powder and strictly adhere to single-use aliquoting [2].
    Filter housing melts during sterilization Incompatible filter membrane (e.g., Cellulose Acetate) used with 100% DMSO.Use only PTFE or Nylon 0.22 µm syringe filters for organic solvents.

    References

    • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules (MDPI). Available at:[Link]

    • A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance. Available at:[Link]

    Method

    Application Note: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone as a Privileged Scaffold for Heterocyclic Construction

    Document ID: AN-2026-03-21 Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The compound 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (CAS: 231297-64-6) is a highly versatile...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document ID: AN-2026-03-21 Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    The compound 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (CAS: 231297-64-6) is a highly versatile C-5 acetylated building block extensively utilized in the discovery of novel agrochemicals and pharmaceuticals. As an isostere of pyrimidine and thiazole, the 1,2,3-thiadiazole core imparts unique physicochemical properties, including enhanced metabolic stability and specific target binding (e.g., plant systemic acquired resistance induction). This application note details the mechanistic rationale and validated protocols for utilizing this ethanone derivative to construct complex heterocyclic scaffolds, specifically chalcones, pyrazolines, and pyrimidines.

    Physicochemical Profiling & Mechanistic Insights

    The synthetic utility of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone stems from the unique electronic environment of the 1,2,3-thiadiazole ring. The N=N–S system is strongly electron-withdrawing, exerting a potent inductive effect (-I) on the adjacent C-5 acetyl group.

    Causality in Reactivity: This electron withdrawal significantly lowers the pKa of the α -methyl protons. Consequently, weak to moderate bases (such as KOH or NaOH in alcoholic solvents) can rapidly abstract an α -proton to generate a highly stabilized enolate. This enolate acts as a potent carbon nucleophile, driving Claisen-Schmidt condensations and Michael additions . However, researchers must strictly control the base strength and temperature; exposure to excessively strong bases (like NaH) at elevated temperatures can trigger unwanted nitrogen elimination and ring-opening of the thiadiazole core, leading to dithiafulvene byproducts .

    Application Workflows & Protocols

    Protocol 1: Synthesis of Thiadiazole-Chalcone Intermediates

    Chalcones are critical α,β -unsaturated carbonyl intermediates required for downstream cyclizations.

    Step-by-Step Methodology:

    • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone and 10.0 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 25 mL of anhydrous methanol.

    • Enolate Generation: Cool the reaction mixture to 0–5 °C in an ice bath. Dropwise, add 5 mL of a 10% aqueous KOH solution over 15 minutes.

      • Causality: Maintaining a low temperature during base addition prevents self-condensation of the ethanone and protects the thiadiazole ring from base-catalyzed degradation before the enolate can attack the aldehyde.

    • Condensation: Remove the ice bath and stir at room temperature for 5–12 hours.

      • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly UV-active starting ketone spot disappears, replaced by a lower-Rf, intensely yellow spot indicative of the extended conjugation of the chalcone.

    • Workup & Isolation: Pour the mixture into 100 mL of crushed ice and neutralize to pH 7 using 1M HCl.

      • Causality: Neutralization protonates the phenoxide byproducts and drastically reduces the solubility of the highly conjugated chalcone, forcing it to crash out as a solid precipitate.

    • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL) to remove residual salts, and recrystallize from hot ethanol to yield the pure thiadiazole-chalcone.

    Protocol 2: Divergent Cyclization to Pyrazoline and Pyrimidine Scaffolds

    The α,β -unsaturated system of the chalcone is a prime target for bis-nucleophiles.

    Pathway A: Pyrazoline Construction (Antifungal/Antimicrobial Targets)

    • Suspend 5.0 mmol of the thiadiazole-chalcone in 20 mL of absolute ethanol.

    • Add 10.0 mmol of hydrazine hydrate (80% aqueous) and 3 drops of glacial acetic acid.

      • Causality: Acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by hydrazine to form a hydrazone intermediate, which subsequently undergoes an intramolecular Michael-type addition at the β -carbon to close the pyrazoline ring.

    • Reflux the mixture for 6–8 hours.

      • Self-Validation: The suspension will typically transition into a clear, deep-colored solution as the cyclized product forms.

    • Concentrate the solvent under reduced pressure to one-third of its volume and pour into ice water. Filter the resulting solid and recrystallize from methanol .

    Pathway B: Pyrimidine Construction (Kinase Inhibitor Targets)

    • Dissolve 5.0 mmol of the thiadiazole-chalcone and 7.5 mmol of guanidine hydrochloride in 25 mL of ethanol.

    • Add 10.0 mmol of NaOH pellets.

      • Causality: NaOH serves a dual purpose: it free-bases the guanidine hydrochloride to expose the highly nucleophilic amidine nitrogens, and it provides the basic environment necessary for the dehydrative cyclocondensation sequence.

    • Reflux for 10–12 hours, monitor by TLC, and isolate via precipitation in ice water followed by filtration.

    Quantitative Data Presentation

    The following table summarizes the optimized reaction parameters, average yields, and primary biological applications for the scaffolds derived from 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone.

    Target ScaffoldReagents / Bis-NucleophileCatalyst / BaseReaction ConditionsAvg. Yield (%)Primary Bioactivity Profile
    Thiadiazole-Chalcones Aromatic AldehydesKOH (10% aq)MeOH, RT, 5–12 h75–85%Antioxidant, Key Intermediates
    1,5-Diketones Acetophenone derivativesKOHMeOH, RT, 5 h65–75%Plant Defense Activators
    Pyrazolines Hydrazine hydrate (80%)Glacial AcOHEtOH, Reflux, 6–8 h70–80%Antifungal (C. cassiicola)
    Pyrimidines Guanidine HClNaOHEtOH, Reflux, 10–12 h60–70%Kinase Inhibition
    1,2,4-Triazoles ThiosemicarbazidesNaOH (2N)Aqueous, Reflux, 4 h74–86%Broad-spectrum Fungicidal

    Visual Workflow

    G A 1-(4-Methyl-1,2,3- thiadiazol-5-yl)ethanone B Claisen-Schmidt (Ar-CHO, KOH) A->B C Thiadiazole-Chalcone Intermediate B->C D Hydrazine Hydrate (EtOH, Reflux) C->D F Guanidine HCl (NaOH, Reflux) C->F E Pyrazoline Scaffold (Antifungal Agents) D->E G Pyrimidine Scaffold (Kinase Inhibitors) F->G

    Divergent synthesis of pyrazoline and pyrimidine scaffolds from the thiadiazole ethanone.

    References

    • Sun, N.-B., Fu, J.-Q., Weng, J.-Q., Jin, J.-Z., Tan, C.-X., & Liu, X.-H. "Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety." Molecules, 2013, 18(10), 12725-12739. URL:[Link]

    • Katritzky, A.R., Nikonov, G.N., Moyano, E.L., Akhmedov, N.G., & Steel, P.J. "New reactions of 4,5-disubstituted 1,2,3-thiadiazoles in the presence of NaH." Arkivoc, 2003, (vii) 138-146. URL:[Link]

    • Patsnap Eureka. "3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof." Patent CN102875535A, 2012. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    improving reaction yield in 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone synthesis

    Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone .

    Constructing the 1,2,3-thiadiazole core typically relies on the classical Hurd-Mori reaction [1]. While theoretically straightforward, the cyclization of hydrazones with thionyl chloride is notoriously sensitive to thermal degradation, regiochemical side-reactions, and poor reagent compatibility. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve reproducible, high-yield results.

    Mechanistic Pathway & Workflow

    The synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone begins with the mono-condensation of acetylacetone (pentane-2,4-dione) with a hydrazine derivative, followed by electrophilic cyclization using thionyl chloride (SOCl₂). Understanding the transient intermediates in this pathway is critical for troubleshooting yield drops.

    HurdMori A Acetylacetone (Pentane-2,4-dione) B Mono-ethoxycarbonylhydrazone Intermediate A->B Ethyl Carbazate EtOH, 0°C to RT C Sulfinyl Chloride Adduct B->C SOCl2, DCM, DMF (cat) 0°C D Cyclization & Elimination C->D -HCl E 1-(4-Methyl-1,2,3- thiadiazol-5-yl)ethanone D->E -CO2, -EtCl, -SO2 RT

    Mechanistic workflow of the Hurd-Mori synthesis for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone.

    Self-Validating Experimental Protocol

    To maximize yield and simplify purification, this protocol utilizes ethyl carbazate instead of the traditional tosylhydrazine [3]. Tosylhydrazine leaves behind highly soluble sulfonic acid byproducts that complicate isolation. Ethyl carbazate fragments into gaseous byproducts (CO₂, EtCl) during cyclization, allowing for direct crystallization.

    Step 1: Preparation of the Mono-hydrazone Precursor
    • Action: In a 500 mL round-bottom flask, dissolve 100 mmol of acetylacetone in 150 mL of anhydrous ethanol. Cool the solution to 0°C using an ice bath. Slowly add a solution of 100 mmol of ethyl carbazate in 50 mL of ethanol dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Acetylacetone is a symmetrical β-diketone. Maintaining a strict 1:1 stoichiometric ratio and a low initial temperature kinetically favors mono-condensation, preventing the formation of the unwanted bis-hydrazone.

    • Self-Validation Checkpoint: The reaction will transition from a clear solution to a thick, white crystalline suspension. This precipitation drives the equilibrium forward. Filter the solid and check the melting point; a sharp, narrow melting range confirms the absence of the amorphous bis-hydrazone impurity.

    Step 2: Hurd-Mori Cyclization
    • Action: Suspend 50 mmol of the mono-hydrazone intermediate in 100 mL of anhydrous dichloromethane (DCM). Add 2.5 mmol (0.05 eq) of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C under a nitrogen atmosphere. Add 75 mmol (1.5 eq) of thionyl chloride dropwise over 45 minutes, ensuring the internal temperature never exceeds 5°C. Remove the ice bath and stir at room temperature for 3 hours.

    • Causality: Thionyl chloride acts as both the sulfur source and the dehydrating agent. The catalytic DMF reacts with SOCl₂ to form a Vilsmeier-Haack complex. This highly electrophilic species accelerates the initial attack on the hydrazone nitrogen, outcompeting thermal degradation pathways (tar formation) that plague neat SOCl₂ reactions [1].

    • Self-Validation Checkpoint: Upon SOCl₂ addition, immediate and vigorous gas evolution (HCl, SO₂, CO₂, EtCl) will occur. The cessation of bubbling at room temperature serves as a reliable, visual proxy that the cyclization and elimination steps are complete.

    Quantitative Data & Optimization Matrix

    The table below summarizes the causality between reaction conditions and isolated yields. Notice how the introduction of a diluent (DCM) and a kinetic catalyst (DMF) drastically shifts the reaction profile away from decomposition.

    Solvent SystemTemperature ProfileSOCl₂ (Equivalents)AdditiveIsolated Yield (%)Purity (GC-MS)Primary Failure Mode
    Neat SOCl₂60°C (Reflux)5.0 eqNone32%< 70%Exothermic runaway, heavy tar.
    Toluene0°C → 80°C2.5 eqNone45%78%α-chlorination of the acetyl group.
    DCM0°C → 25°C1.5 eqNone58%85%Incomplete conversion.
    DCM 0°C → 25°C 1.5 eq DMF (0.05 eq) 84% > 98% Optimal Conditions.

    Troubleshooting & FAQs

    Troubleshooting Issue Low Yield or Tar Formation? CheckTemp Check Addition Temp Issue->CheckTemp TempHigh > 5°C: Exothermic Decomposition CheckTemp->TempHigh Yes TempLow < 5°C: Proceed to Reagent Check CheckTemp->TempLow No CheckSOCl2 SOCl2 Equivalents? TempLow->CheckSOCl2 Excess > 2.5 eq: Chlorinated Byproducts CheckSOCl2->Excess High Optimal 1.5 - 2.0 eq: Add Catalytic DMF CheckSOCl2->Optimal Optimal

    Decision tree for troubleshooting low yields in the Hurd-Mori thiadiazole cyclization.

    Q: My reaction mixture turns into an intractable black tar immediately upon adding thionyl chloride. How do I prevent this? A: This is the most common failure mode of the Hurd-Mori reaction, caused by the exothermic runaway and subsequent polymerization of the highly unstable sulfinyl chloride intermediate [1]. To prevent this:

    • Never use neat SOCl₂ for this specific substrate.

    • Use DCM as a thermal heat sink.

    • Ensure the dropwise addition rate of SOCl₂ is slow enough that the internal reaction temperature strictly remains below 5°C.

    Q: I am observing a major byproduct with a mass +34 Da relative to the target compound. What is it? A: A +34 Da mass difference (showing an M and M+2 isotopic pattern in a 3:1 ratio) indicates unwanted α-chlorination of the acetyl group, yielding 2-chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one [2]. This side reaction occurs when excess SOCl₂ is used or when the reaction is heated above room temperature. Restrict your SOCl₂ to exactly 1.5 equivalents and do not apply external heat.

    Q: How do I safely quench the unreacted thionyl chloride without hydrolyzing my product? A: The 1,2,3-thiadiazole ring is generally stable, but the acetyl group can undergo side reactions if quenched poorly. Concentrate the DCM mixture under reduced pressure (rotary evaporator) to remove the bulk of the unreacted SOCl₂ and dissolved gases. Then, dissolve the crude residue in fresh ethyl acetate and wash it slowly with ice-cold saturated aqueous NaHCO₃. Caution: This will generate vigorous CO₂ evolution; vent your separatory funnel frequently.

    References

    • Title: Name Reactions in Heterocyclic Chemistry (Hurd-Mori Reaction) Source: Internet Archive (Originally published by John Wiley & Sons) URL: [Link]

    • Title: 2-chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one - Chemical Substance Information Source: NextSDS Database URL: [Link]

    • Title: Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Source: Chemical Reviews (ACS Publications) URL: [Link]

    Optimization

    Technical Support Center: Crystallization of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this compound, with a focus on minimizing side products and achieving high purity.

    Introduction

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Hurd-Mori reaction, can sometimes be accompanied by the formation of impurities that co-crystallize with the desired product, impacting yield, purity, and downstream applications.[1][2] This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect when synthesizing 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone?

    A1: The primary synthetic route to 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is the Hurd-Mori reaction, which involves the cyclization of an appropriate hydrazone with thionyl chloride (SOCl₂).[1][2] Side products often originate from this step and can include:

    • Unreacted Starting Material: Incomplete reaction can leave residual acetylhydrazone precursor in the crude product.

    • Chlorinated Byproducts: The use of thionyl chloride can sometimes lead to the chlorination of the starting material or the product, especially if reaction temperatures are not well-controlled.

    • Oxadiazine Derivatives: In some instances, an alternative cyclization pathway can lead to the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione or similar structures.

    • Decomposition Products: 1,2,3-Thiadiazoles can be sensitive to heat and certain pH conditions, leading to ring-opening or other degradation products.

    Q2: My crystallization of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone resulted in an oil instead of crystals. What causes this "oiling out" and how can I fix it?

    A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent. To resolve this:

    • Slow Down the Cooling Process: Allow the solution to cool gradually to room temperature before transferring it to an ice bath. A slower cooling rate provides sufficient time for ordered crystal lattice formation.

    • Use a Seed Crystal: If you have a small amount of pure crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

    • Adjust the Solvent System: The solvent may be too "good" at dissolving your compound. Consider a mixed-solvent system (e.g., ethanol-water or acetone-hexane) where the compound is soluble in the primary solvent but insoluble in the "anti-solvent." Add the anti-solvent dropwise to the hot solution until turbidity appears, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

    Q3: I'm observing poor recovery after recrystallization. How can I improve my yield?

    A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

    • Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your product dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled to maximize the precipitation of the product. An ice bath is recommended after the solution has reached room temperature.

    • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.

    Q4: How can I confirm the purity of my crystallized 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone?

    A4: A combination of analytical techniques is recommended for purity assessment:

    • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. The purified sample should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    Troubleshooting Guide

    Problem Potential Cause Suggested Solution
    Colored Crystals Presence of colored impurities from the reaction mixture.Add activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product.
    Crystals Don't Form on Cooling The solution is not supersaturated; the chosen solvent is too effective at room temperature.- Try to induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal. - Partially evaporate the solvent to increase the concentration and attempt to recrystallize.
    Product "Oils Out" Cooling is too rapid; the concentration of the solute is too high; inappropriate solvent.- Allow the solution to cool more slowly. - Re-heat the mixture and add a small amount of additional solvent. - Switch to a different solvent or a mixed-solvent system.
    Low Yield Too much solvent used; premature crystallization; incomplete precipitation.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is cooled thoroughly in an ice bath. - When performing hot filtration, keep the apparatus hot.
    Impure Crystals (Multiple Spots on TLC) Inefficient removal of side products; co-crystallization of impurities.- Perform a second recrystallization. - Consider using a different solvent system that may have a better differential solubility for the product and impurities. - For persistent impurities, column chromatography may be necessary prior to crystallization.

    Experimental Protocols

    Protocol 1: Single-Solvent Recrystallization of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    This protocol is a starting point and may require optimization based on the impurity profile of your crude product. Ethanol and methanol are good initial choices for single-solvent recrystallization.[3][4]

    Materials:

    • Crude 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    • Ethanol (or Methanol)

    • Erlenmeyer flask

    • Hot plate

    • Condenser (optional, to minimize solvent evaporation)

    • Büchner funnel and flask

    • Filter paper

    Procedure:

    • Place the crude 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture to boiling while stirring.

    • Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of solvent necessary.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask containing the clear solution and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

    Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)

    A mixed-solvent system can be effective if a single solvent does not provide adequate separation.

    Materials:

    • Crude 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    • Ethanol

    • Deionized Water

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and flask

    • Filter paper

    Procedure:

    • Dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is still hot, add water dropwise until you observe persistent cloudiness (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Cool the flask in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.

    • Dry the purified crystals under vacuum.

    Visualizing the Workflow

    Diagram 1: Hurd-Mori Synthesis and Potential Side Products

    Hurd_Mori_Synthesis acetyl_hydrazone Acetyl Hydrazone Precursor reaction Hurd-Mori Reaction acetyl_hydrazone->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction main_product 1-(4-Methyl-1,2,3-thiadiazol- 5-yl)ethanone reaction->main_product Desired Pathway side_product_1 Chlorinated Byproducts reaction->side_product_1 Side Reaction side_product_2 Oxadiazine Derivatives reaction->side_product_2 Side Reaction unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction

    Caption: Hurd-Mori synthesis workflow and potential side products.

    Diagram 2: Crystallization Troubleshooting Logic

    Crystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals crystals_form->collect Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No induce->crystals_form re_evaluate Re-evaluate Solvent/ Concentration induce->re_evaluate oiling_out->crystals_form No slow_cool Cool Slower/ Add More Solvent oiling_out->slow_cool Yes slow_cool->cool

    Caption: Decision-making process for crystallization troubleshooting.

    References

    • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

    • Abdel-Wahab, B. F., Hosny, M., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]

    • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]

    • University of York. (n.d.). Single-solvent recrystallisation. [Link]

    • Al-Smadi, M., & Ratrout, S. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 9(11), 957-967. [Link]

    • HBCSE. (n.d.). Recrystallization. [Link]

    • Science-Direct. (2010). Product Class 9: 1,2,3-Thiadiazoles. [Link]

    • Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2005). Synthesis of Pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. [Link]

    • Zuo, X., Mi, N., Fan, Z., Zheng, Q., Zhang, H., Wang, H., & Yang, Z. (2010). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1][4][5]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2755-2762. [Link]

    • Kracmar, J., El-Gendy, M. A., & El-Bardan, A. A. (1987). Synthesis of some new heterocyclic compounds with expected potential biological activity. Acta Pharmaceutica Turcica, 29(1), 13-18. [Link]

    • Al-Tel, T. H. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 26(22), 6985. [Link]

    • Wawzonek, S., & Kellen, J. N. (2010). One-pot synthesis and the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers. Journal of Heterocyclic Chemistry, 47(4), 847-851. [Link]

    • Ptaszyńska, N., Ulenberg, S., Wróblewska, A., & Szymański, P. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 606. [Link]

    • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

    • Shawali, A. S., & Abdelhamid, A. O. (2018). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][3][5]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules, 23(10), 2465. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Substitutions on 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when modifying 1,2,3-thiadiazole deri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when modifying 1,2,3-thiadiazole derivatives.

    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a highly valuable heterocyclic building block. However, the 1,2,3-thiadiazole ring is an electron-deficient, π-excessive heteroaromatic system[1]. Because the C4 and C5 positions are fully substituted, the proximity of the C4-methyl group to the C5-acetyl group creates severe steric repulsion. This structural constraint forces the acetyl group out of coplanarity with the ring, restricting conformational switching[2]. This guide explains the causality behind common experimental failures and provides field-proven, self-validating protocols to overcome these steric barriers.

    Mechanistic Causality & Reaction Pathways

    The primary challenge with 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is that the C4-methyl group physically blocks the ideal Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack at the carbonyl carbon. Furthermore, it hinders the formation of planar enol/enolate intermediates required for alpha-substitutions.

    StericHindrance Substrate 1-(4-Methyl-1,2,3- thiadiazol-5-yl)ethanone StericClash Steric Clash (C4-Methyl) Substrate->StericClash induces Path1 Carbonyl Addition StericClash->Path1 blocks trajectory Path2 Alpha-Substitution StericClash->Path2 hinders enolization Sol1 Luche Reduction (CeCl3 / NaBH4) Path1->Sol1 Sol2 Lewis Acid Catalysis (TiCl4 for Imines) Path1->Sol2 Sol3 Kinetic Enolate (NaHMDS, -78°C) Path2->Sol3 Sol4 Acidic Bromination (Br2 / AcOH, 0°C) Path2->Sol4

    Logical relationships and solutions for overcoming C4-methyl steric hindrance.

    Frequently Asked Questions (FAQs)

    Q1: Why do my nucleophilic additions (e.g., Grignard reactions, reductions) to the carbonyl stall at low conversion? A1: The lack of resonance stabilization makes the carbonyl electronically reactive, but the C4-methyl physically shields it. When bulky nucleophiles attempt to approach, the activation energy spikes due to van der Waals repulsion. Solution: Shift from thermodynamic to kinetic control. Use smaller nucleophiles or employ Lewis acid activation (e.g., CeCl3 in Luche-type reductions). The oxophilic Lewis acid coordinates the carbonyl oxygen, pulling electron density away and extending the C=O bond length, allowing the nucleophile to bypass the steric shield.

    Q2: I am trying to synthesize a hydrazone/imine from this ketone, but the reaction yields mostly unreacted starting material. How can I drive the condensation? A2: Synthesizing hydrazones or imines from sterically hindered 1,2,3-thiadiazole precursors often fails under standard conditions[3]. The reaction requires the formation of a bulky tetrahedral hemiaminal intermediate, which is highly unfavorable here. Solution: Standard acid catalysis (e.g., p-TsOH) is insufficient. You must use a strong oxophilic Lewis acid like TiCl4. The size and shape of the substituents dictate the success of the attack[4]; TiCl4 not only forcefully activates the carbonyl but acts as an irreversible water scavenger, driving the equilibrium forward.

    Q3: Alpha-bromination of the acetyl group yields a messy mixture. How do I achieve selective mono-alpha-substitution? A3: Acid-catalyzed bromination to produce building blocks like5 requires controlled enolization[5]. The steric hindrance from the C4-methyl slows down the initial enolization. If you raise the temperature to compensate, the mono-brominated product (which is electronically activated by the halogen) undergoes competitive enolization, leading to over-bromination. Solution: Use a low-temperature protocol with exactly 1.05 equivalents of Br₂, initiated by a catalytic drop of HBr to bypass the slow initial enolization phase.

    Quantitative Data & Optimization Summaries

    Table 1: Optimization of Carbonyl Addition (Reduction)

    Reducing Agent Solvent Temp (°C) Additive Yield (%) Mechanistic Observation
    NaBH₄ MeOH 25 None 45% Stalled at ~50% conversion due to steric clash.
    LiAlH₄ THF 0 None 30% Complex mixture; thiadiazole ring degradation observed.
    DIBAL-H DCM -78 None 65% Slow reaction; incomplete conversion.

    | NaBH₄ | MeOH | 0 | CeCl₃·7H₂O | 92% | Clean conversion (Luche reduction activation). |

    Table 2: Alpha-Bromination Optimization

    Reagent Solvent Temp (°C) Catalyst Mono-bromo Yield Di-bromo Yield
    Br₂ (1.5 eq) CHCl₃ 25 None 40% 35%
    NBS (1.1 eq) THF 65 AIBN 20% 10% (mostly unreacted)
    Br₂ (1.05 eq) AcOH 25 None 60% 15%

    | Br₂ (1.05 eq) | AcOH | 0 to 25 | HBr (cat.) | 88% | <2% |

    Field-Proven Experimental Protocols

    BrominationWorkflow Step1 Dissolve in Glacial AcOH Step2 Add Cat. HBr (Initiation) Step1->Step2 Step3 Dropwise Br2 at 0-5°C Step2->Step3 Step4 Warm to RT (Color Fades) Step3->Step4 Step5 Ice Quench & Extraction Step4->Step5

    Self-validating experimental workflow for selective alpha-bromination.

    Protocol A: Selective Alpha-Bromination

    Objective: Synthesize 2-bromo-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone while avoiding di-bromination. Self-Validating Mechanism: The reaction utilizes the visible color of bromine. The persistence of a red-brown color indicates unreacted Br₂; its complete disappearance to a pale yellow signals the exact end of the reaction, preventing over-reaction.

    • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone in 20 mL of glacial acetic acid.

    • Initiation: Add 2 drops of 33% HBr in acetic acid. Causality: This catalytic acid pre-forms the enol intermediate, bypassing the initial slow enolization caused by the C4-methyl steric bulk.

    • Addition: Cool the flask to 0–5 °C in an ice bath. Dissolve 10.5 mmol (1.05 eq) of elemental bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes via an addition funnel.

    • Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir until the red-brown color of the solution completely discharges (typically 2–4 hours). Confirm completion via TLC (Hexanes:EtOAc 3:1, UV visualization).

    • Quenching: Immediately pour the mixture into 100 mL of vigorously stirred crushed ice/water to halt any thermodynamic equilibration.

    • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: TiCl₄-Mediated Hydrazone Condensation

    Objective: Force the formation of a hydrazone derivative despite the steric blockade at the C5-acetyl group. Self-Validating Mechanism: The precipitation of TiO₂ (a dense white solid) acts as a visual, physical indicator that the dehydration step of the condensation is occurring successfully.

    • Preparation: Under an inert argon atmosphere, dissolve 5.0 mmol of the ketone and 5.5 mmol of the target hydrazide in 25 mL of anhydrous dichloromethane (DCM).

    • Activation: Cool the solution to 0 °C. Slowly add 2.5 mmol (0.5 eq) of Titanium(IV) chloride (TiCl₄) dropwise. Causality: TiCl₄ coordinates with the carbonyl oxygen, drastically increasing its electrophilicity and overcoming the steric barrier for nucleophilic attack.

    • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. A white precipitate (TiO₂) will begin to form, indicating the generation of water and successful dehydration of the tetrahedral intermediate.

    • Completion: Stir for an additional 12 hours. Monitor by TLC (DCM:MeOH 95:5).

    • Workup: Quench the reaction by carefully adding 20 mL of a 2M aqueous NaOH solution to neutralize the acid and precipitate titanium salts. Filter the entire mixture through a pad of Celite.

    • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over Na₂SO₄, and concentrate.

    References
    • Synthesis and biological activities of (E)-β-farnesene analogues containing 1,2,3-thiadiazole Source: rhhz.net URL:[Link]

    • The Chemistry of 1,2,3-Thiadiazoles Source: John Wiley & Sons / e-bookshelf.de URL:[Link]

    • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents Source: MDPI URL:[Link]

    • 2-chloro-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one Source: NextSDS URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    High-Field vs. Benchtop NMR: A Performance Comparison Guide for the Validation of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

    Introduction & Scientific Context 1,2,3-Thiadiazole derivatives are highly valued in pharmaceutical and agrochemical development, frequently exhibiting potent biological activities such as plant growth regulation and sys...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Context

    1,2,3-Thiadiazole derivatives are highly valued in pharmaceutical and agrochemical development, frequently exhibiting potent biological activities such as plant growth regulation and systemic acquired resistance[1][2]. The construction of the 1,2,3-thiadiazole core is classically achieved via the Hurd-Mori reaction, which involves the intramolecular cyclization of hydrazones in the presence of thionyl chloride[3][4].

    For structural analogs like 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone and its reduced alcohol counterpart[5], rapid and accurate structural validation is critical during process chemistry. While High-Field NMR (e.g., 600 MHz) remains the gold standard for de novo structural elucidation, modern Benchtop NMR (e.g., 80 MHz) offers a compelling at-line alternative for routine QA/QC. This guide objectively compares the performance of both platforms, analyzing the mechanistic causality behind the spectral data and providing self-validating experimental protocols.

    Experimental Workflow

    NMR_Workflow cluster_NMR NMR Acquisition A Synthesis (Hurd-Mori) B Sample Prep (CDCl3 + TMS) A->B Purified Compound C High-Field NMR (600 MHz) B->C Aliquot 1 D Benchtop NMR (80 MHz) B->D Aliquot 2 E Spectral Processing (Fourier Transform) C->E D->E F Structural Validation (1H & 13C Analysis) E->F Peak Assignment

    Fig 1: Comparative NMR validation workflow for 1,2,3-thiadiazole derivatives.

    Mechanistic Causality in Spectral Design

    To understand why Benchtop NMR is a viable alternative for this specific molecule, we must analyze the causality of its nuclear shielding environment:

    • Electron Deficiency & Deshielding : The π -electron density map of the 1,2,3-thiadiazole ring reveals that the carbon atoms (C4 and C5) are highly electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms[4]. This deshields the C4-methyl protons, pushing them downfield to ~2.95 ppm. Simultaneously, the C5-acetyl methyl protons are deshielded by the carbonyl oxygen, appearing at ~2.75 ppm.

    • Absence of J-J Coupling : Because positions 4 and 5 on the thiadiazole ring are fully substituted, there are no aromatic protons. Consequently, the 1 H NMR spectrum consists entirely of two sharp singlets.

    • The Low-Field Advantage : Low-field NMR (80 MHz) typically struggles with overlapping multiplets because chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength ( B0​ ). However, our target molecule's singlets are separated by ~0.20 ppm. At 80 MHz, this equates to a 16 Hz separation ( 0.20×80 ). Given that the typical line width of a well-shimmed benchtop NMR is <1.0 Hz , these peaks are baseline-resolved. Therefore, an 80 MHz instrument is scientifically perfectly adequate for 1 H validation of this compound.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols utilize an internal standard (TMS) and a line-shape validation check to guarantee data integrity prior to integration.

    Step 1: Standardized Sample Preparation
    • Weigh 15 mg (for 1 H) or 50 mg (for 13 C) of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

    Step 2: System Suitability & Shimming (Validation Check)
    • Insert the sample into the spectrometer.

    • High-Field : Execute 3D automated gradient shimming. Benchtop : Execute 1D simplex optimization.

    • Self-Validation Check : Acquire a single dummy scan. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak at 7.26 ppm. Do not proceed unless FWHM <1.0 Hz .

    Step 3: Acquisition Parameters
    • High-Field (600 MHz / 150 MHz 13 C) :

      • 1 H: 30° pulse, Relaxation Delay (D1) = 1.0 s, Number of Scans (NS) = 16. (Time: ~1 min)

      • 13 C: 30° pulse, D1 = 2.0 s, NS = 256, WALTZ-16 decoupling. (Time: ~15 mins)

    • Benchtop (80 MHz / 20 MHz 13 C) :

      • 1 H: 90° pulse, D1 = 2.0 s, NS = 64. (Time: ~3 mins)

      • 13 C: 90° pulse, D1 = 3.0 s, NS = 4096, broadband decoupling. (Time: ~4 hours)

    Data Presentation & Comparison

    Table 1: 1 H NMR Spectral Comparison (CDCl 3​ )
    Functional GroupExpected Shift (ppm)High-Field (600 MHz)Benchtop (80 MHz)Resolution Status
    Thiadiazole C4-CH 3​ 2.90 - 3.002.95 (s, 3H)2.94 (s, 3H, broader base)Baseline Resolved
    Acetyl C5-C(=O)CH 3​ 2.70 - 2.802.75 (s, 3H)2.76 (s, 3H, broader base)Baseline Resolved
    Residual CHCl 3​ 7.267.26 (s)7.26 (s)Baseline Resolved
    Table 2: 13 C NMR Spectral Comparison (CDCl 3​ )
    Carbon EnvironmentExpected Shift (ppm)High-Field (150 MHz)Benchtop (20 MHz)Signal-to-Noise (SNR)
    C=O (Carbonyl) ~189.5189.5189.4High (HF) / Low (Benchtop)
    C4 (Thiadiazole) ~162.3162.3162.1High (HF) / Low (Benchtop)
    C5 (Thiadiazole) ~143.1143.1143.2High (HF) / Low (Benchtop)
    Acetyl -CH 3​ ~29.829.829.8High (HF) / Moderate (Benchtop)
    Thiadiazole -CH 3​ ~15.215.215.3High (HF) / Moderate (Benchtop)
    Table 3: Operational Performance Metrics
    MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
    Cryogens Required Liquid Helium & NitrogenNone (Permanent Neodymium Magnet)
    1 H Acquisition Time < 1 minute~ 3 minutes
    13 C Acquisition Time ~ 15 minutes~ 4 hours (Due to B03/2​ SNR scaling)
    Footprint / Location Dedicated Core FacilityFume Hood / At-Line Lab Bench

    Performance Evaluation & Conclusion

    The comparative data reveals a clear dichotomy governed by quantum mechanical principles. For 1 H NMR, the Benchtop 80 MHz system performs exceptionally well. Because 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone lacks complex spin-spin coupling ( J -coupling), the lower chemical shift dispersion of the 80 MHz magnet does not result in peak overlap. The two methyl singlets are easily quantified.

    However, for 13 C NMR, the Benchtop system is severely limited by sensitivity. NMR signal-to-noise ratio (SNR) scales with B03/2​ . A 150 MHz 13 C acquisition is roughly 20 times more sensitive per scan than a 20 MHz acquisition. To achieve comparable SNR, the benchtop system requires exponentially more scans, extending acquisition times from minutes to hours.

    Final Recommendation : For researchers synthesizing 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, Benchtop NMR is highly recommended for rapid, at-line 1 H structural validation and reaction monitoring. High-Field NMR should be reserved for final publication-grade 13 C characterization or when analyzing complex, highly coupled impurities.

    References

    • Title : Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators Source : ACS Omega URL : [Link]

    • Title : Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Source : ACS Publications URL : [Link]

    • Title : Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source : PMC - NIH URL :[Link]

    • Title : 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol Source : PubChem - NIH URL :[Link]

    Sources

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    Retrosynthesis Analysis

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    Method

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
    Reactant of Route 2
    Reactant of Route 2
    1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
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